4-[6-(4-methoxyphenoxy)hexyl]morpholine
Description
4-[6-(4-Methoxyphenoxy)hexyl]morpholine is a morpholine derivative featuring a hexyl chain bridging the morpholine ring and a 4-methoxyphenoxy group. The methoxy group enhances lipophilicity, while the morpholine ring contributes to hydrogen-bonding capacity and metabolic stability. Applications span medicinal chemistry (e.g., kinase inhibitors) and polymer science (e.g., photo-responsive materials) .
Properties
IUPAC Name |
4-[6-(4-methoxyphenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-19-16-6-8-17(9-7-16)21-13-5-3-2-4-10-18-11-14-20-15-12-18/h6-9H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWOQUSNWZYMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methoxyphenoxy)hexyl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenol with 1,6-dibromohexane to form 6-(4-methoxyphenoxy)hexyl bromide. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and bases such as potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[6-(4-methoxyphenoxy)hexyl]morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler phenoxy derivative.
Substitution: The bromide in the intermediate can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-hydroxyphenoxy derivatives.
Reduction: Phenoxy derivatives without the methoxy group.
Substitution: Various substituted phenoxyhexylmorpholine derivatives.
Scientific Research Applications
4-[6-(4-methoxyphenoxy)hexyl]morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 4-[6-(4-methoxyphenoxy)hexyl]morpholine depends on its application. In biological systems, it may interact with specific receptors or enzymes, altering their activity. The methoxyphenoxy group can engage in hydrogen bonding or hydrophobic interactions, while the morpholine ring can participate in nucleophilic or electrophilic reactions, depending on the environment.
Comparison with Similar Compounds
Structural and Functional Differences
- Core Structure : Thiomorpholine replaces the morpholine oxygen with sulfur, increasing lipophilicity (logP) and introducing a metabolically labile site (sulfur oxidation to sulfoxides/sulfones) .
- Crystallography : Thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit centrosymmetric dimers via C–H···O hydrogen bonds, unlike morpholine analogues, which lack sulfur-mediated interactions .
- Applications : Thiomorpholines are preferred in drug design for enhanced membrane permeability (e.g., antimycobacterial agents), whereas morpholine derivatives are utilized in polymer photo-isomerization due to oxygen’s electronic effects .
Table 1 : Key Differences Between Morpholine and Thiomorpholine Derivatives
Comparison with Sulfonyl-Substituted Morpholines
Comparison with Chain-Length Analogues
Alkyl Chain Effects
- Hexyl vs. Shorter Chains : 4-Hexyloxyaniline () shares a hexyloxy chain but lacks the morpholine ring. The hexyl group enhances lipid solubility, whereas morpholine’s oxygen improves aqueous solubility .
- Thermal Properties : Copolymers with hexyl spacers (e.g., PMHMA-b-PEGMA) exhibit lower melting points (85–86°C) compared to rigid aromatic derivatives, highlighting flexibility imparted by hexyl chains .
Q & A
Q. What are the recommended synthetic routes for 4-[6-(4-methoxyphenoxy)hexyl]morpholine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or coupling reactions. For example, the hexyl chain can be functionalized via alkylation of morpholine using a 6-bromohexyl intermediate, followed by etherification with 4-methoxyphenol under basic conditions (e.g., NaOH or K₂CO₃). Optimizing reaction conditions includes:
- Catalyst selection : Use phase-transfer catalysts like tetrabutylammonium bromide to enhance reactivity in biphasic systems .
- Temperature control : Maintain 60–80°C for alkylation to minimize side reactions .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of techniques ensures accurate characterization:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the morpholine ring, hexyl chain, and methoxyphenoxy group. Aromatic protons appear at δ 6.8–7.2 ppm, while the methoxy group resonates at δ 3.7–3.9 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z ~348.2) and fragmentation patterns .
- FT-IR : Peaks at 1100–1250 cm⁻¹ (C-O-C ether stretch) and 2800–3000 cm⁻¹ (C-H stretch) confirm functional groups .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer : Based on analogous morpholine derivatives:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?
- Methodological Answer : Contradictions may arise from assay-specific variables. Strategies include:
- Dose-response profiling : Compare EC₅₀/IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type specificity .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference alters activity .
- Target validation : Employ CRISPR/Cas9 knockout models to confirm on-target effects .
Q. What computational chemistry approaches are suitable for predicting the interaction mechanisms of this compound with biological targets?
- Methodological Answer : Key approaches include:
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., GPCRs or kinases). Prioritize docking scores and hydrogen-bonding interactions .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100+ ns trajectories .
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Methodological Answer : Strategies include:
- Salt formation : Test hydrochloride or mesylate salts to improve aqueous solubility .
- Prodrug design : Introduce ester or amide groups at the morpholine nitrogen for enzymatic activation in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance plasma half-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in the compound’s reported cytotoxicity across studies?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles. Mitigation steps:
- Purity verification : Re-analyze batches via HPLC (>98% purity) to rule out contaminant effects .
- Standardized protocols : Adopt CLSI guidelines for cytotoxicity assays (e.g., MTT/PI staining) to ensure reproducibility .
- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify off-target pathways influencing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
